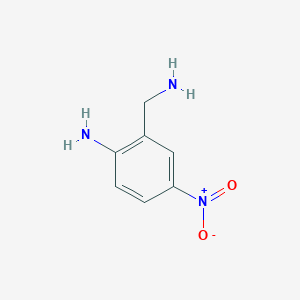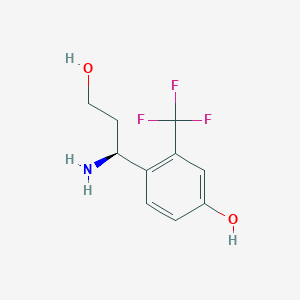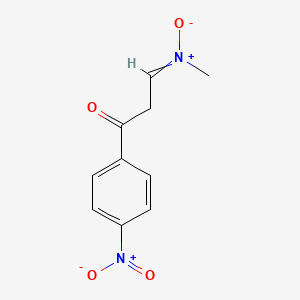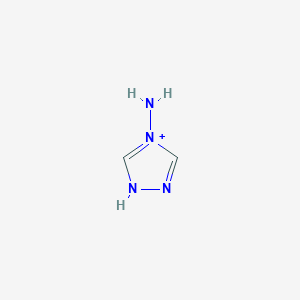
3-Pyridylamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridylamidoxime, also known as N-Hydroxynicotinamidine, is an organic compound with the molecular formula C6H7N3O. It is characterized by the presence of a pyridine ring and an amidoxime functional group. This compound has garnered interest due to its versatile applications in various fields of scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Pyridylamidoxime can be synthesized through the reaction between hydroxylamine hydrochloride, sodium hydroxide, and 3-cyanopyridine dissolved in ethanol . The reaction typically proceeds under mild conditions, with the hydroxylamine hydrochloride acting as the source of the amidoxime group.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Pyridylamidoxim unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in entsprechende Nitriloxide.
Reduktion: Bildung von Aminen.
Substitution: Nucleophile Substitutionsreaktionen am Pyridinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren.
Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) in Gegenwart von Wasserstoffgas.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Nitriloxide.
Reduktion: Amine.
Substitution: Substituierte Pyridine mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-Pyridylamidoxim hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Untersucht auf sein Potenzial als Ligand in der Koordinationschemie und seine Wechselwirkungen mit Metallionen.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.
Industrie: Einsatz bei der Entwicklung neuartiger Materialien und Katalysatoren.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Pyridylamidoxim beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Amidoxim-Gruppe kann an Wasserstoffbrückenbindungen und Koordinationen mit Metallionen teilnehmen und so die biologische Aktivität der Verbindung beeinflussen. Der Pyridinring kann an π-π-Wechselwirkungen und anderen nicht-kovalenten Wechselwirkungen beteiligt sein und so zu seiner Bindungsaffinität und Spezifität beitragen .
Ähnliche Verbindungen:
- N-Hydroxy-3-pyridinecarboximidamide
- N-Hydroxynicotinamidin
- 3-Pyridinecarboximidamide
Vergleich: 3-Pyridylamidoxim ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring und des Vorhandenseins der Amidoxim-Gruppe einzigartig. Diese Kombination verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität im Vergleich zu anderen ähnlichen Verbindungen. So ermöglicht beispielsweise das Vorhandensein der Hydroxylamin-Einheit in 3-Pyridylamidoxim eine einzigartige Koordinationschemie und potenzielle therapeutische Anwendungen .
Wirkmechanismus
The mechanism of action of 3-Pyridylamidoxime involves its interaction with molecular targets, such as enzymes and receptors. The amidoxime group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The pyridine ring can engage in π-π interactions and other non-covalent interactions, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- N-Hydroxy-3-pyridinecarboximidamide
- N-Hydroxynicotinamidine
- 3-Pyridinecarboximidamide
Comparison: 3-Pyridylamidoxime is unique due to its specific substitution pattern on the pyridine ring and the presence of the amidoxime group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the hydroxylamine moiety in this compound allows for unique coordination chemistry and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
849833-59-6 |
|---|---|
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) |
InChI-Schlüssel |
AQBMQGDKWIPBRF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C(=N\O)/N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)



![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)
![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)

![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)



![1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11727763.png)
